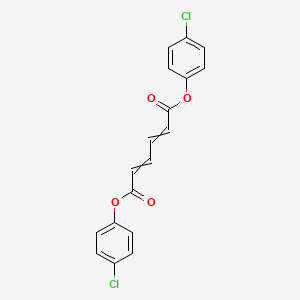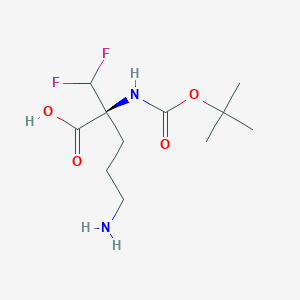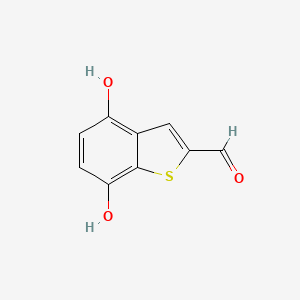
4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde is a heterocyclic compound that features a benzothiophene core with hydroxyl groups at positions 4 and 7 and an aldehyde group at position 2.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of the thiophene ring . Another approach involves the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of microwave-assisted synthesis for higher yields and fewer side reactions, can be applied .
化学反应分析
Types of Reactions: 4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst is a common method.
Major Products:
Oxidation: Formation of benzothiophene-2,4,7-trione.
Reduction: Formation of 4,7-dihydroxy-1-benzothiophene-2-methanol.
Substitution: Formation of various substituted benzothiophenes depending on the electrophile used.
科学研究应用
4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a lead compound for developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde involves its interaction with specific molecular targets. For instance, its anti-tumor activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation. The hydroxyl groups and the aldehyde moiety play crucial roles in binding to these targets, thereby modulating their activity .
相似化合物的比较
Benzofuran derivatives: Share a similar heterocyclic structure but with an oxygen atom instead of sulfur.
Thiophene derivatives: Similar sulfur-containing heterocycles but without the hydroxyl and aldehyde functional groups.
Uniqueness: 4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to other benzothiophene and thiophene derivatives .
属性
CAS 编号 |
656241-91-7 |
|---|---|
分子式 |
C9H6O3S |
分子量 |
194.21 g/mol |
IUPAC 名称 |
4,7-dihydroxy-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H6O3S/c10-4-5-3-6-7(11)1-2-8(12)9(6)13-5/h1-4,11-12H |
InChI 键 |
YPRRTQSSTIWYJS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1O)C=C(S2)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid](/img/structure/B12519936.png)

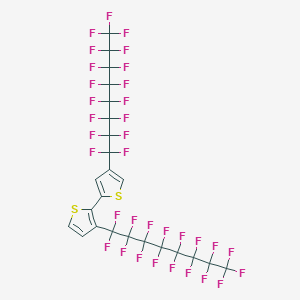
![Octanoic acid [6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B12519959.png)
![8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12519962.png)
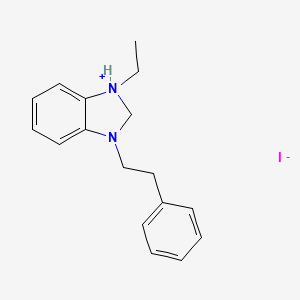
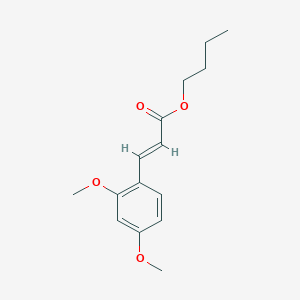
![Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate](/img/structure/B12519971.png)
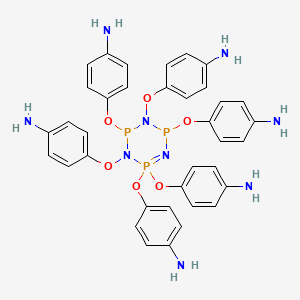
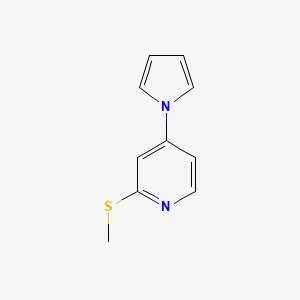
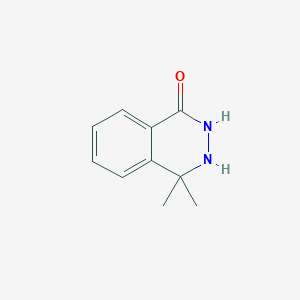
![(9-Methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12519998.png)
